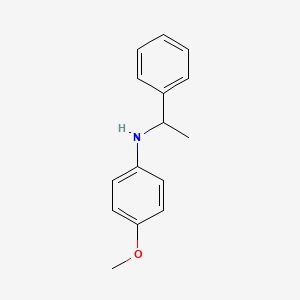

![molecular formula C7H6N2O4S B2376062 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 31591-39-6](/img/structure/B2376062.png)

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

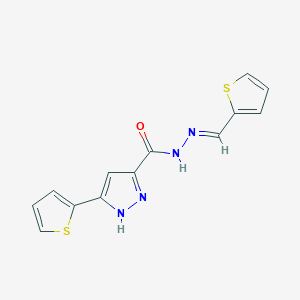

The compound “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” were not found, benzoxazoles can generally be synthesized through several methods, including the cyclodehydration of 2-aminophenols .Molecular Structure Analysis

The molecular structure of “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” would likely include a benzene ring fused to an oxazole ring, with a sulfonamide group attached .Scientific Research Applications

Oxygen Atom Transfer in Aminooxazole Synthesis

Zimin et al. (2020) explored the gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide. This process, utilizing oxygen atom transfer, led to the generation of 1,3-oxazoles with various sulfonyl-protected alkylamino groups, demonstrating the utility of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in synthesizing complex organic compounds (Zimin et al., 2020).

Corrosion Inhibition in Aluminum Alloy

Ehsani et al. (2014) investigated the use of 1,4-Ph(OX)2(Ts)2, a compound related to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, as an inhibitor for corrosion of aluminum alloy in acidic mediums. This research highlights the potential of such compounds in materials science and corrosion prevention (Ehsani et al., 2014).

Oxygen Substitution in Benzothiazole-2-sulfonamides

Kamps et al. (2013) studied the reaction of benzothiazole-2-sulfonamides with hydroxylamine, leading to the formation of 2-hydroxybenzothiazole. This research demonstrates the reactivity of sulfonamide compounds, providing insight into their potential applications in chemical synthesis (Kamps et al., 2013).

Development of Novel Cyclic Sulfonamides

Greig et al. (2001) synthesized novel cyclic sulfonamides, including hexahydrobenzo[d]isothiazole 1,1-dioxides, via the Diels-Alder reaction. This research shows the versatility of sulfonamides in creating complex cyclic structures, which can have diverse applications in medicinal chemistry (Greig et al., 2001).

Generation of Benzosultams

Zhou et al. (2017) presented a method to produce diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving sulfur dioxide. This process highlights the potential of sulfonamide compounds in generating complex chemical structures (Zhou et al., 2017).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide interacts with its targets and exerts its effects .

properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNHEZVPPXSILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

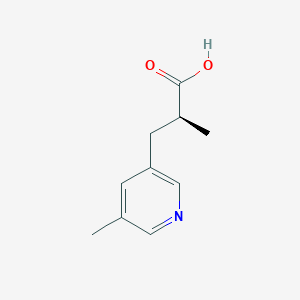

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

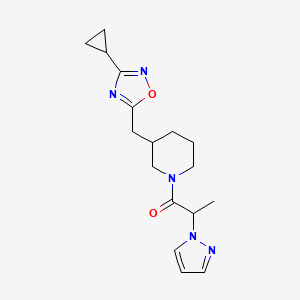

![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

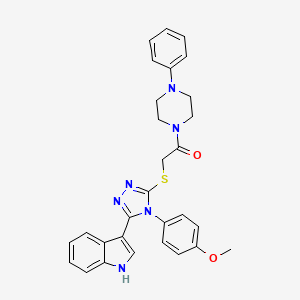

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)

![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)